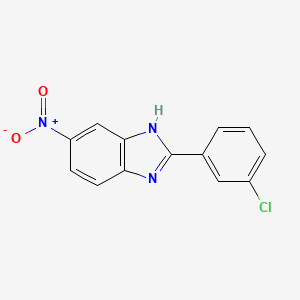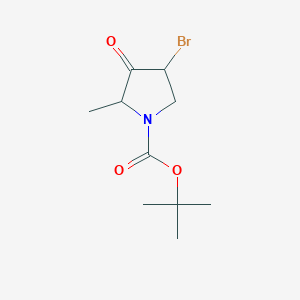
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(4-clorofenil)-6-metil-5-nitropiridin-2-ol es un compuesto orgánico que pertenece a la clase de las piridinas. Este compuesto se caracteriza por la presencia de bromo, cloro, metil y grupos funcionales nitro unidos a un anillo de piridina. La disposición única de estos sustituyentes confiere propiedades químicas específicas y reactividad al compuesto, lo que lo hace de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Bromo-4-(4-clorofenil)-6-metil-5-nitropiridin-2-ol generalmente involucra reacciones orgánicas de múltiples pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un ácido bórico con un haluro en presencia de un catalizador de paladio y una base . Las condiciones de reacción son generalmente suaves y pueden tolerar una variedad de grupos funcionales.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Bromo-4-(4-clorofenil)-6-metil-5-nitropiridin-2-ol puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a una amina en condiciones específicas.
Reducción: Los sustituyentes bromo y cloro pueden ser reemplazados por átomos de hidrógeno mediante reacciones de reducción.
Sustitución: Los átomos de bromo y cloro se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y óxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el gas hidrógeno (H₂) en presencia de un catalizador de paladio se utilizan comúnmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH₃) y el terc-butóxido de potasio (KOtBu) se pueden usar para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro puede producir una amina, mientras que la sustitución del átomo de bromo puede resultar en la formación de varias piridinas sustituidas.
Aplicaciones Científicas De Investigación
3-Bromo-4-(4-clorofenil)-6-metil-5-nitropiridin-2-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y la unión a receptores.
Industria: El compuesto se puede utilizar en la producción de agroquímicos y tintes.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-4-(4-clorofenil)-6-metil-5-nitropiridin-2-ol involucra su interacción con objetivos moleculares específicos. La presencia del grupo nitro permite que el compuesto participe en reacciones redox, que pueden afectar los procesos celulares. Además, los sustituyentes bromo y cloro pueden interactuar con macromoléculas biológicas, influenciando su función y actividad.
Comparación Con Compuestos Similares
Compuestos similares
3-Bromo-4-clorofenol: Similar en estructura, pero carece de los grupos nitro y metil.
4-Bromo-3-clorofenol: Similar, pero con diferentes posiciones de los sustituyentes.
3-Bromo-4-(4-clorofenil)-1H-pirazol-5-amina: Contiene un anillo de pirazol en lugar de un anillo de piridina.
Singularidad
La singularidad de 3-Bromo-4-(4-clorofenil)-6-metil-5-nitropiridin-2-ol radica en su disposición específica de grupos funcionales, que confiere propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación científica e industria.
Propiedades
Fórmula molecular |
C12H8BrClN2O3 |
|---|---|
Peso molecular |
343.56 g/mol |
Nombre IUPAC |
3-bromo-4-(4-chlorophenyl)-6-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8BrClN2O3/c1-6-11(16(18)19)9(10(13)12(17)15-6)7-2-4-8(14)5-3-7/h2-5H,1H3,(H,15,17) |
Clave InChI |
FOKFFKRLAZUHGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=O)N1)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)




![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)


![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)
![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)




